(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester
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Overview
Description
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester is a chiral compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyrrolidine ring, makes it a valuable compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using a chiral auxiliary or chiral catalyst to introduce the required stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
(3R,5S)-fluvastatin: A statin drug used to lower cholesterol levels.
Uniqueness
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H18F3NO2 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-8-13(15(16,17)18)19(10-12)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |
InChI Key |
VRHSRTQHWKDODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(C1)CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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